Mycarose, D- - 6752-46-1

Mycarose, D-

Catalog Number: EVT-1591638
CAS Number: 6752-46-1
Molecular Formula: C7H14O4
Molecular Weight: 162.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

D-mycarose is primarily sourced from certain bacteria, particularly those belonging to the genera Saccharopolyspora and Micromonospora. These organisms are known for their ability to produce various antibiotics through complex biosynthetic pathways. Mycarose is classified under carbohydrate biosynthesis, specifically within the category of deoxysugars. It is synthesized from nucleotide sugar precursors like dTDP-D-glucose through specific enzymatic pathways involving multiple enzymes that facilitate the conversion of simple sugars into more complex structures.

Synthesis Analysis

Methods and Technical Details

The synthesis of D-mycarose can be achieved through both natural biosynthetic pathways and synthetic methodologies. The natural biosynthesis involves several key enzymes:

  1. Thymidine Kinase: Converts thymidine to dTDP.
  2. Glucose-1-Phosphate Thymidylyltransferase: Activates glucose-1-phosphate into dTDP-glucose.
  3. dTDP-Glucose 4,6-Dehydratase: Dehydrates dTDP-glucose to form dTDP-4-keto-6-deoxy-D-glucose.
  4. Epimerases: Modify the sugar structure at specific positions to yield mycarose.

Recent studies have utilized engineered strains of Escherichia coli to enhance the production of D-mycarose by blocking competing pathways and overexpressing key enzymes involved in its biosynthesis .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involving D-mycarose primarily include glycosylation reactions where it acts as a donor sugar in the formation of glycosidic bonds with various aglycones. For instance, during the synthesis of erythromycin, D-mycarose is linked to the aglycone through specific enzymatic reactions that facilitate this process. The reaction mechanism typically involves:

  1. Activation of D-mycarose by nucleotide coupling.
  2. Formation of a glycosidic bond with the antibiotic backbone.
  3. Subsequent modifications that may include methylation or further deoxygenation.

These reactions are critical for creating the structural diversity seen in macrolide antibiotics.

Mechanism of Action

Process and Data

The mechanism of action for D-mycarose in antibiotic function involves its incorporation into macrolide structures, which then interact with bacterial ribosomes. This interaction inhibits protein synthesis by binding to the ribosomal RNA component, thereby exhibiting antibacterial activity. The presence of D-mycarose enhances the affinity of these antibiotics for their targets, leading to increased efficacy against various bacterial strains .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

D-mycarose exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 175 g/mol.
  • Solubility: Highly soluble in water due to its polar hydroxyl groups.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.

These properties are significant for its role in biological systems and pharmaceutical formulations.

Applications

Scientific Uses

D-mycarose is primarily utilized in the pharmaceutical industry for its role in antibiotic synthesis. Its applications include:

  • Antibiotic Development: As a building block for macrolide antibiotics like erythromycin and tylosin.
  • Metabolic Engineering: Used in synthetic biology to enhance the production yields of glycosylated compounds through engineered microbial strains.
  • Research: Studied for its potential applications in drug design and development due to its unique structural characteristics that influence biological activity.
Introduction to D-Mycarose in Natural Product Biosynthesis

Role of D-Mycarose in Glycosylated Antibiotics: Biological Significance

D-Mycarose is indispensable for the antibacterial efficacy of several glycosylated macrolides. In erythromycin, it collaborates with D-desosamine to facilitate high-affinity ribosomal binding. Removal of D-Mycarose reduces erythromycin’s activity against Bacillus subtilis by >98%, underscoring its role in target engagement [1] [3]. Similarly, tylosin derivatives lacking D-Mycarose (e.g., desmycosin) exhibit diminished potency against Haemophilus influenzae, though re-engineering these analogs can improve pharmacokinetic properties like oral bioavailability [3].

The sugar’s biological impact extends beyond direct target modulation:

  • Membrane Permeation: The hydrophobic 3-C-methyl group enhances cellular uptake in Gram-positive pathogens [7].
  • Resistance Mitigation: Semi-synthetic tylosin analogs lacking D-Mycarose but incorporating heterocyclic moieties retain activity against erythromycin-resistant Streptococcus pneumoniae strains [3].
  • Aglycone Stabilization: Nuclear magnetic resonance (NMR) studies confirm that D-Mycarose rigidifies the macrolactone ring, optimizing spatial orientation for ribosomal interaction [1] [6].

Table 1: Antibiotics Incorporating D-Mycarose and Their Therapeutic Profiles

AntibioticProducing OrganismRole of D-MycaroseActivity Impact upon Removal
Erythromycin ASaccharopolyspora erythraeaRibosomal binding synergy with desosamine>98% reduction vs. B. subtilis
TylosinStreptomyces fradiaePathogen cell entry enhancementReduced H. influenzae potency
MidecamycinStreptomyces mycarofaciensAglycone solubility modulationAltered pharmacokinetic profile
6-Deoxyerythromycin DEngineered E. coli BAP1Base structure for tailoring-resistant analogsN/A (biosynthetic precursor)

Historical Context: Discovery and Early Synthetic Efforts

D-Mycarose was first characterized during structural elucidation of erythromycin in the 1950s. Initial attempts to synthesize it chemically faced challenges due to:

  • Stereochemical Complexity: Multi-step protection/deprotection sequences were needed to install the 3-C-methyl and L-threo configuration [3].
  • Glycosidic Bond Formation: Low yields in coupling reactions with aglycones like erythronolide B [8].

Bioengineering breakthroughs in the 2000s enabled biological production:

  • Heterologous Biosynthesis (2007): Escherichia coli BAP1 was engineered to express the eryB gene cluster, producing 6-deoxyerythromycin D (precursor to erythromycin A) at 0.4–0.6 mg/L. D-Mycarose attachment was confirmed via bioassay-guided evolution [1] [4].
  • Titer Optimization (2022): CRISPRi-mediated repression of competing pathways (e.g., glycolysis, TDP-L-rhamnose synthesis) increased 3-O-α-mycarosylerythronolide B (MEB) titers to 48.3 mg/L in E. coli QC13 [5].
  • Sugar Pathway Modularity (2015): Sixteen tailored deoxysugar pathways were integrated into erythromycin-producing E. coli, generating eight D-Mycarose analogs. Three showed activity against erythromycin-resistant B. subtilis [4].

Structural Uniqueness Among 6-Deoxyhexose Sugars

D-Mycarose belongs to the rare 5,6-dideoxyhexose subclass but exhibits three atypical features:

Stereochemical Distinctions

  • C3 Methylation: The equatorial 3-C-methyl group contrasts with similar sugars like D-digitoxose (no methylation) or L-chromose (C4 methylation). This group induces steric constraints during glycosyltransferase recognition [10].
  • C5 Configuration: The L-threo orientation (2,3-cis diol) differs from D-olivose’s D-erythro configuration, altering hydrogen-bonding capacity [6] [10].

Functional Group Architecture

  • Ring Conformation: Predominantly exists as a furanose in solution (unlike pyranose forms of D-amicetose), confirmed by NMR coupling constants (J3,4 = 5.1 Hz) [1].
  • Hydroxyl Reactivity: The C5 axial hydroxyl undergoes site-specific O-methylation in tylosin via TylF methyltransferase, a modification absent in D-mycaminose [7].

Table 2: Structural Comparison of D-Mycarose with Representative 6-Deoxyhexoses

SugarChemical FormulaKey StereocentersRing FormBiologically Active Compound
D-MycaroseC7H14O43-C-methyl, 5S-configurationFuranoseErythromycin, tylosin
D-OlivoseC6H12O44S-configurationPyranoseOlivomycin A
L-RhodinoseC6H12O42,3-trans diol, 3S-configurationPyranoseDaunorubicin
D-DigitoxoseC6H12O42-desoxy, 3S-configurationPyranoseDigitoxin

Biosynthetic Enzymatic Specificity

D-Mycarose derives from thymidine diphosphate (TDP)-D-glucose via a four-enzyme cascade:

  • TDP-D-glucose 4,6-dehydratase (EryBVI): Generates TDP-4-keto-6-deoxy-D-glucose [1] [10].
  • C3 Methyltransferase (TylCIII): Transfers a methyl group from S-adenosylmethionine (SAM) to C3, forming TDP-3-C-methyl-4-keto-6-deoxy-D-glucose [1] [7].
  • C5 Epimerase (TylCVII): Converts the D-xylo to L-threo configuration [1].
  • C4 Ketoreductase (EryBIV): Stereospecific reduction yielding TDP-D-Mycarose [5].

The C3 methyltransferase exhibits absolute specificity for TDP-linked substrates, rejecting CDP- or UDP-sugar analogs [7] [10].

Properties

CAS Number

6752-46-1

Product Name

Mycarose, D-

IUPAC Name

(3S,4R,5R)-3,4,5-trihydroxy-3-methylhexanal

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

InChI

InChI=1S/C7H14O4/c1-5(9)6(10)7(2,11)3-4-8/h4-6,9-11H,3H2,1-2H3/t5-,6-,7+/m1/s1

InChI Key

JYAQWANEOPJVEY-QYNIQEEDSA-N

SMILES

CC(C(C(C)(CC=O)O)O)O

Synonyms

2,6-dideoxy-3-C-methyl-lyxo-hexose
2,6-dideoxy-3-C-methyl-ribo-hexose
3-epi-axenose
mycarose
mycarose, D-ribo isome

Canonical SMILES

CC(C(C(C)(CC=O)O)O)O

Isomeric SMILES

C[C@H]([C@H]([C@](C)(CC=O)O)O)O

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